molecular formula C7H14O B13525124 3-Cyclopropyl-2-methylpropan-1-ol

3-Cyclopropyl-2-methylpropan-1-ol

Cat. No.: B13525124
M. Wt: 114.19 g/mol
InChI Key: OBLPBQPCPDIYSA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a cyclopropyl group attached to the second carbon of a 2-methylpropan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-methylpropan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and continuous flow reactors can be used to optimize production rates.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents such as thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, ethers.

Scientific Research Applications

3-Cyclopropyl-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-1-ol:

    Cyclopropylmethanol: Contains a cyclopropyl group but differs in the position of the hydroxyl group.

    2-Methyl-2-propanol:

Uniqueness

3-Cyclopropyl-2-methylpropan-1-ol is unique due to the presence of both a cyclopropyl group and a 2-methylpropan-1-ol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3-cyclopropyl-2-methylpropan-1-ol

InChI

InChI=1S/C7H14O/c1-6(5-8)4-7-2-3-7/h6-8H,2-5H2,1H3

InChI Key

OBLPBQPCPDIYSA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)CO

Origin of Product

United States

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